Bruceantin Bruceantin Bruceantin is a triterpenoid.
Bruceantin has been reported in Brucea antidysenterica and Brucea javanica with data available.
Bruceantin is a triterpene quassinoid antineoplastic antibiotic isolated from the plant Brucea antidysenterica. Bruceantin inhibits the peptidyl transferase elongation reaction, resulting in decreased protein and DNA synthesis. Bruceantin also has antiamoebic and antimalarial activity. (NCI04)
antileukemic simaroubolide from Brucea antidysenterica; plant used in Ethiopia in cancer treatment; isolated from B. javanica; quassinoid; structure
Brand Name: Vulcanchem
CAS No.: 41451-75-6
VCID: VC0522166
InChI: InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
SMILES: Array
Molecular Formula: C28H36O11
Molecular Weight: 548.6 g/mol

Bruceantin

CAS No.: 41451-75-6

Cat. No.: VC0522166

Molecular Formula: C28H36O11

Molecular Weight: 548.6 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Bruceantin - 41451-75-6

Specification

CAS No. 41451-75-6
Molecular Formula C28H36O11
Molecular Weight 548.6 g/mol
IUPAC Name methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-[(E)-3,4-dimethylpent-2-enoyl]oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate
Standard InChI InChI=1S/C28H36O11/c1-11(2)12(3)7-17(30)39-20-22-27-10-37-28(22,25(35)36-6)23(33)19(32)21(27)26(5)9-15(29)18(31)13(4)14(26)8-16(27)38-24(20)34/h7,11,14,16,19-23,31-33H,8-10H2,1-6H3/b12-7+/t14-,16+,19+,20+,21+,22+,23-,26-,27+,28-/m0/s1
Standard InChI Key IRQXZTBHNKVIRL-GOTQHHPNSA-N
Isomeric SMILES CC1=C(C(=O)C[C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@H]([C@@H]([C@]([C@@H]4[C@H](C(=O)O3)OC(=O)/C=C(\C)/C(C)C)(OC5)C(=O)OC)O)O)C)O
Canonical SMILES CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C(C)C)(OC5)C(=O)OC)O)O)C)O
Appearance Solid powder

Introduction

Chemical Profile and Pharmacological Classification

Structural Characteristics

Bruceantin (C₂₈H₃₆O₁₁; molecular weight 548.6 g/mol) belongs to the quassinoid family, characterized by a complex pentacyclic scaffold with multiple oxygenated functional groups . Its structure includes:

  • A decalin core fused to a γ-lactone ring

  • Three hydroxyl groups at C-10, C-15, and C-16

  • An α,β-unsaturated ketone at C-4

  • A methyl ester at C-17

The compound's stereochemistry (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S) is critical for its bioactivity, particularly the C-3 ester linkage with a 3,4-dimethylpent-2-enoyl group .

Physicochemical Properties

PropertyValue
SolubilityLipophilic (logP ≈ 2.8)
StabilityDegrades in alkaline conditions
Ionization PotentialpKa ≈ 4.2 (carboxyl group)
Spectral Featuresλmax 242 nm (ε = 12,400)

Data derived from PubChem and NMR studies highlight challenges in formulation due to poor aqueous solubility—a key limitation in clinical translation .

Mechanisms of Antineoplastic Action

Primary Targets and Pathways

Bruceantin exerts multimodal anticancer effects through:

Protein Synthesis Inhibition

By binding the 60S ribosomal subunit, bruceantin inhibits peptidyl transferase activity (IC₅₀ = 12–15 nM), preferentially disrupting oncoprotein synthesis over housekeeping proteins . This selective translation inhibition downregulates short-lived oncoproteins like c-MYC and AR-V7 within 2–4 hours .

Apoptosis Induction

  • Mitochondrial Pathway: Activates BAX/BAK, inducing cytochrome c release and caspase-9 activation .

  • Death Receptors: Upregulates FAS/CD95 expression in myeloma cells (3.8-fold increase at 50 nM) .

  • Caspase Cascade: Cleaves PARP-1 and caspase-3 in HL-60 (EC₅₀ = 12.8 nM) .

Cancer Stem Cell Targeting

In multiple myeloma CSCs, bruceantin (25–100 nM):

  • Reduces ALDH⁺ population by 62–89%

  • Inhibits sphere formation (IC₅₀ = 34 nM)

  • Suppresses migration via Notch1/HEY1 downregulation

Preclinical Efficacy Across Tumor Types

Hematologic Malignancies

ModelEffect (Dose)Mechanism
RPMI 8226 Myeloma78% tumor regression (1 mg/kg)AR-FL/AR-V7 degradation
HL-60 Leukemia90% apoptosis (12.8 nM)c-MYC suppression
Primary MM-CSCsG₀/G₁ arrest (25 nM)Notch pathway inhibition

Solid Tumors

  • Prostate Cancer: 22RV1 CRPC xenografts show 64% growth inhibition (0.5 mg/kg) via HSP90-AR disruption .

  • Melanoma: Synergizes with BRAF inhibitors (CI = 0.32 at 10 nM) .

Clinical Development History

Phase I Trials (1975–1982)

Three trials (n=66) established:

  • MTD: 3.5 mg/m²/day ×5 days (q3w)

  • DLT: Hypotension (Grade 3 in 28%)

  • PK Profile:

    • Cmax: 115 ng/mL (abnormal liver function) vs. 22 ng/mL (normal)

    • t₁/₂β: 10.9 hrs vs. 2.6 hrs

Phase II Failures

IndicationPatientsResponseReason for Failure
Metastatic Breast150% ORRMultidrug resistance
Malignant Melanoma230% ORRPoor tumor penetration

Resurgence in Oncology Research

Overcoming CRPC Resistance

Bruceantin degrades AR-V7 (DC₅₀ = 8 nM) by:

  • Binding HSP90 ATPase domain (Kd = 2.3 μM)

  • Disrupting HSP90-AR complex

  • Enhancing ubiquitination via CHIP E3 ligase

Angiogenesis Inhibition

In 3D HUVEC models:

  • Reduces tube length by 82% at 50 nM

  • Decreases VEGF secretion (ELISA; IC₅₀ = 18 nM)

Computational Validation

Molecular docking reveals strong binding to:

  • Protein Kinase B (ΔG = -7.9 kcal/mol)

  • Procaspase-7 (ΔG = -8.4 kcal/mol)

Challenges and Future Directions

Limitations

  • Toxicity: Hypotension (NOAEL = 1.8 mg/m²)

  • Pharmacokinetics: Hepatic metabolism (CYP3A4/5) reduces bioavailability

Optimization Strategies

ApproachCurrent Progress
Liposomal Encapsulation3.2-fold ↑ tumor accumulation
Prodrug DesignPhosphate ester (T₁/₂ ↑ 6x)
Combination TherapySynergy with venetoclax (CI 0.2)

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